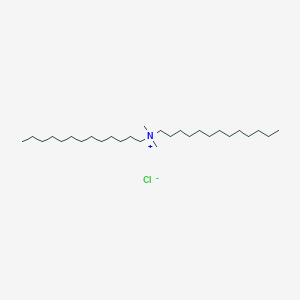
Ditridecyldimonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditridecyldimonium chloride is a quaternary ammonium compound widely used in various industries, particularly in cosmetics and personal care products. It is known for its antistatic, hair conditioning, and surfactant properties . This compound contains tridecyl alcohol as its alcoholic component and is a quaternary dimethyl ammonium salt based on fatty amines .
Preparation Methods
Ditridecyldimonium chloride can be synthesized through the reaction of tridecyl alcohol with dimethylamine and hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt . Industrial production methods often involve the use of alcohol solvents and catalysts to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
Ditridecyldimonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ditridecyldimonium chloride has numerous scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Mechanism of Action
The mechanism of action of ditridecyldimonium chloride involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged phospholipid bilayer of microbial cell membranes, leading to membrane disruption and cell lysis . This action makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Ditridecyldimonium chloride is similar to other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzalkonium chloride. it is unique in its specific alkyl chain length and the presence of tridecyl alcohol, which imparts distinct properties such as enhanced conditioning effects in hair care products .
Similar compounds include:
Didecyldimethylammonium chloride: Known for its antimicrobial properties and used in disinfectants.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.
Dimethyldioctadecylammonium chloride: Used in similar applications but with longer alkyl chains.
Properties
CAS No. |
41123-49-3 |
|---|---|
Molecular Formula |
C28H60ClN |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
dimethyl-di(tridecyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29(3,4)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NHBNDLXRJHYQBP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


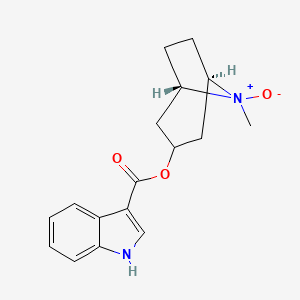

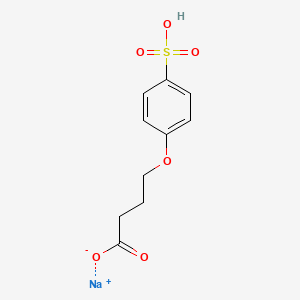
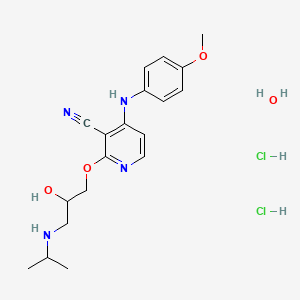
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
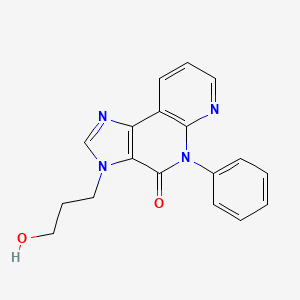
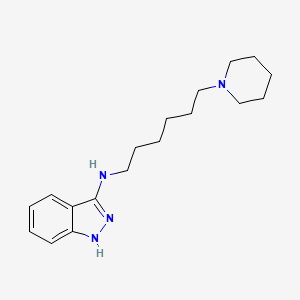

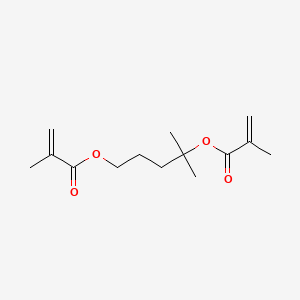

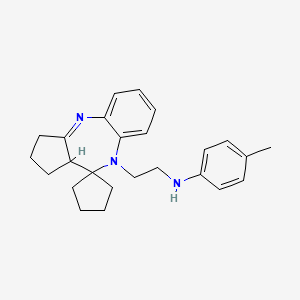
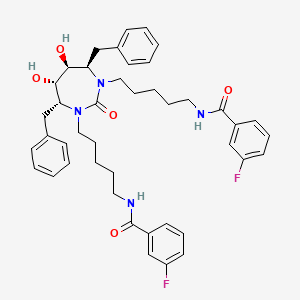
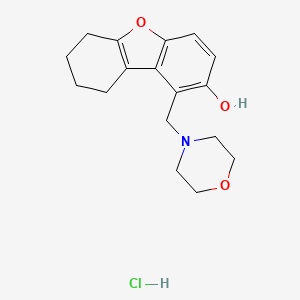
![2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12731321.png)
